Cas no 2248276-52-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate is a specialized organic compound featuring a fused isoindole-1,3-dione (phthalimide) core linked to a substituted furan-2-carboxylate moiety. Its unique structure, incorporating both aromatic and heterocyclic components, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the isopropylphenyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. This compound’s rigid framework and functional group diversity allow for further derivatization, enabling the exploration of structure-activity relationships in medicinal chemistry. Its stability under standard conditions and well-defined reactivity profile facilitate precise modifications, making it a reliable building block for targeted molecular design.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate structure
2248276-52-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate
CAS No:2248276-52-8
MF:C22H17NO5
MW:375.374086141586
CID:5902660
PubChem ID:165974423
Update Time:2025-10-29

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate
    • 2248276-52-8
    • EN300-6522939
    • Inchi: 1S/C22H17NO5/c1-13(2)14-6-5-7-15(12-14)18-10-11-19(27-18)22(26)28-23-20(24)16-8-3-4-9-17(16)21(23)25/h3-13H,1-2H3
    • InChI Key: BSGVUIHVDAJGLV-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=C1C1=CC=CC(=C1)C(C)C

Computed Properties

  • Exact Mass: 375.11067264g/mol
  • Monoisotopic Mass: 375.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 76.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate (CAS No. 2248276-52-8) and Its Emerging Applications in Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-yl)phenyl]furan-2-carboxylate, identified by the CAS number 2248276-52-8, represents a fascinating molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features from multiple aromatic systems, including isoindole and furan moieties, which are well-documented for their diverse biological activities. The presence of a dioxo group and an ester functionality further enhances its chemical reactivity, making it a versatile scaffold for medicinal chemistry investigations.

Recent advancements in the field of drug discovery have highlighted the importance of multifunctional scaffolds that can modulate multiple biological pathways simultaneously. The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[3-(propan-2-y l)phenyl]furan-2-carboxylate aligns well with this trend, as it integrates components known to interact with various biological targets. For instance, isoindole derivatives have been extensively studied for their roles in enzyme inhibition and receptor binding, while furan-based structures are recognized for their ability to influence metabolic pathways. The combination of these features suggests that this compound may exhibit broad-spectrum biological activity.

In particular, the ester group in the molecule's structure is a key feature that enables diverse chemical modifications. Ester functionalities are frequently employed in drug design due to their ability to enhance solubility, improve bioavailability, and facilitate further derivatization. This flexibility makes 1,3-dioxo-2,3-dihydro-1H-isoindol -2 -yl 5-[3-(propan -2 -yl)phenyl]furan -2-carboxylate a valuable intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged similar structural motifs to develop novel therapeutic agents targeting diseases such as cancer, inflammation, and neurodegeneration.

One of the most compelling aspects of this compound is its potential application in modulating enzymatic activity. The isoindole ring system is particularly interesting because it mimics natural substrates or inhibitors of key enzymes involved in cellular signaling. For example, studies have demonstrated that isoindole derivatives can inhibit kinases and phosphodiesterases, which are critical regulators of cellular processes. The addition of a furan ring further enhances the molecule's ability to interact with enzymes by introducing additional hydrogen bonding opportunities and steric constraints that can fine-tune binding affinity.

Moreover, the 5-[3-(propan -2 -yl)phenyl] substituent adds another layer of complexity to the compound's biological profile. Alkylphenyl groups are commonly found in bioactive molecules due to their ability to influence pharmacokinetic properties such as lipophilicity and metabolic stability. The propan -2 -yl chain provides a moderate degree of lipophilicity while maintaining overall solubility, making it an attractive feature for oral administration. This balance is particularly important in drug development, where achieving optimal pharmacokinetic profiles is essential for therapeutic efficacy.

Recent computational studies have also shed light on the molecular interactions of 1,3-dioxo -2 ,3 -dihydro -1H -isoindol -2 -y l 5-[3-(propan -2 -y l)phen y l]furan -2-carboxylate with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to several protein families implicated in human diseases. Notably, it has shown promise in interacting with cyclin-dependent kinases (CDKs), which are overexpressed in various cancers and play a crucial role in cell cycle regulation. Additionally, preliminary experiments suggest that it may inhibit Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune disorders.

The synthesis of 1 ,3-dioxo -2 ,3 -dihydro -1H -isoindol -2-y l 5-[3-(propan -2-y l)phen y l]furan - 2-carboxy l ate has been optimized through multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps include cyclization reactions to form the isoindole core, followed by Friedel-Crafts alkylation to introduce the phenyl substituent at the appropriate position. The final esterification step ensures the presence of the functional group necessary for further derivatization or biological evaluation.

In conclusion,1 ,3-dioxo - 23-hydro di hydro-l Hiso ind ol --y l 5-[32-pro pan --22 yl phen y l]-fur an--carboxy late (CAS No .2248276--52--8) stands out as a promising candidate for further exploration in chemical biology and drug discovery . Its unique structural features , combined with its synthetic tractability , make it an attractive scaffold for developing novel therapeutics . As research continues to uncover new biological targets and mechanisms , compounds like this one will play an increasingly important role in addressing complex diseases from multiple angles . The ongoing investigation into its pharmacological properties holds great promise for advancing both academic research and clinical applications .

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